molecular formula C10H10O4 B12095885 Methyl 3-formyl-4-hydroxy-5-methylbenzoate

Methyl 3-formyl-4-hydroxy-5-methylbenzoate

Cat. No.: B12095885
M. Wt: 194.18 g/mol
InChI Key: LIAMCVSKVPDCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group, a hydroxyl group, and a methyl group on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 3-Formyl-4-hydroxy-5-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the direct formylation of 4-hydroxy-5-methyl-benzoic acid methyl ester using a formylating agent such as formic acid or formic anhydride in the presence of a catalyst like phosphoric acid. This reaction is also conducted under reflux conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: 3-Carboxy-4-hydroxy-5-methyl-benzoic acid methyl ester.

    Reduction: 3-Hydroxymethyl-4-hydroxy-5-methyl-benzoic acid methyl ester.

    Substitution: 3-Formyl-4-halo-5-methyl-benzoic acid methyl ester.

Scientific Research Applications

3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes or receptors due to its structural features.

    Biological Studies: It is employed in studies investigating the biological activity of benzoic acid derivatives and their potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl and methyl groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-4-hydroxy-benzoic acid methyl ester
  • 3-Formyl-5-methyl-benzoic acid methyl ester
  • 4-Hydroxy-5-methyl-benzoic acid methyl ester

Uniqueness

3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester is unique due to the presence of both a formyl group and a hydroxyl group on the benzene ring, along with a methyl ester functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 3-formyl-4-hydroxy-5-methylbenzoate

InChI

InChI=1S/C10H10O4/c1-6-3-7(10(13)14-2)4-8(5-11)9(6)12/h3-5,12H,1-2H3

InChI Key

LIAMCVSKVPDCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.